molecular formula C17H23N5OS B2927885 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 887839-72-7

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2927885
CAS No.: 887839-72-7
M. Wt: 345.47
InChI Key: VREREKVUBPGEEE-UHFFFAOYSA-N
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Description

2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. It belongs to a class of compounds featuring a 1,2,4-triazole core, a scaffold renowned for its diverse biological activities and significant presence in medicinal chemistry. The molecular structure integrates a cyclohexyl group and an o-tolyl-acetamide side chain, which are critical for modulating the compound's lipophilicity, steric bulk, and binding affinity to biological targets. Research Applications and Value: This compound is of primary interest in the discovery and development of new therapeutic agents. While specific studies on this exact molecule are not available, analogs within the same chemical family, such as 1,2,4-triazole derivatives, are extensively documented for their potent antifungal (e.g., fluconazole, itraconazole), antiviral, and antibacterial properties . Researchers can utilize this chemical as a key intermediate or a lead compound in synthesizing novel derivatives for biological screening. It also serves as a valuable tool in biochemical assays to study enzyme inhibition and cellular signaling pathways, particularly those where related triazole compounds have shown activity. Handling and Compliance: This product is intended For Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-7-5-6-10-14(12)19-15(23)11-24-17-21-20-16(22(17)18)13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREREKVUBPGEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a systematic comparison with structurally related analogs based on substituents, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Triazole-Thioacetamide Derivatives

Compound Name / ID Substituents (Triazole Position 4/5) Acetamide Substituent (N-aryl/alkyl) Key Biological Activity Notable Findings Reference
Target Compound: 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide 4-amino, 5-cyclohexyl o-tolyl (2-methylphenyl) Not explicitly reported (inferred: potential anti-inflammatory/antiviral) Structural similarity to anti-inflammatory leader compounds (e.g., ) -
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 4-amino, 5-pyridinyl 3-methylphenyl Anti-inflammatory 1.28× more active than diclofenac sodium; COX-2 inhibition
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) 1H-triazole, no substituent Benzo[d]thiazolyl with fluorobenzyl Anticonvulsant ED50 = 54.8 mg/kg (MES); PI = 8.96; low neurotoxicity
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-ethylphenyl Orco receptor agonist Activates insect olfactory receptors; used in electrophysiology studies
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-ethyl, 5-pyridinyl 4-butylphenyl Orco receptor antagonist Potent antagonist across insect species
AM34 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide) 4-amino, 5-hydroxyphenyl 4-ethoxyphenyl Reverse transcriptase inhibition (anti-HIV) Superior binding affinity to Nevirapine; KI in nanomolar range

Key Observations:

Anti-Inflammatory Activity :

  • The 3-methylphenyl analog () demonstrates superior anti-inflammatory activity compared to diclofenac, likely due to optimized aryl interactions with COX-2. The target compound’s o-tolyl group may mimic this effect, but the cyclohexyl substituent could enhance metabolic stability .

Anticonvulsant Potential: Fluorobenzyl-substituted benzothiazole derivatives (e.g., 5j) show high protective indices (PI > 8) in seizure models. The target compound lacks a benzothiazole moiety but retains the triazole-thioacetamide core, suggesting possible CNS activity with structural modifications .

Receptor Modulation (Orco) :

  • VUAA1 and OLC15 differ in aryl substituents (ethylphenyl vs. butylphenyl), which dictate agonist/antagonist behavior. The target compound’s cyclohexyl group may sterically hinder receptor binding, shifting activity away from Orco modulation .

Antiviral Applications :

  • Hydroxyphenyl-substituted triazoles (e.g., AM34) inhibit HIV reverse transcriptase. The target compound’s cyclohexyl group could provide hydrophobic interactions with viral enzymes, though this remains untested .

Biological Activity

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed review of its biological activity based on synthesized data, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C11H18N4OS
  • Molar Mass : 270.35 g/mol
  • CAS Number : Not specified in the sources but related to similar compounds.

The biological activity of this compound can be attributed to its structural features, particularly the triazole ring and thioamide group. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound:

  • Antibacterial Activity :
    • Research indicates that derivatives of triazole compounds exhibit significant antibacterial activity against various strains. For instance, a study reported Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Antifungal Activity :
    • The compound's derivatives have also shown antifungal properties, with some exhibiting MIC values comparable to standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies :
    • In vitro assays demonstrated that certain derivatives displayed IC50 values in the micromolar range against multiple cancer cell lines, including prostate (PC-3), colon (HCT116), and breast (MCF7) cancer cells . For example, one derivative showed an IC50 of 0.24 µM against EGFR, a common target in cancer therapy .
  • Mechanistic Insights :
    • The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth and metastasis . Molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression.

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

  • Case Study 1 : A derivative demonstrated significant growth inhibition in melanoma cell lines during preclinical trials, suggesting potential for further development as an anticancer agent.
  • Case Study 2 : Another study reported successful outcomes in treating drug-resistant bacterial infections using triazole derivatives in combination therapies.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialKlebsiella pneumoniae6.25 µg/mL
AntifungalCandida albicans32 µg/mL
AnticancerPC-3 (Prostate Cancer)0.67 µM
AnticancerMCF7 (Breast Cancer)0.24 µM

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